molecular formula C25H26N4O3S B2920365 3-(4-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-22-9

3-(4-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2920365
CAS RN: 536707-22-9
M. Wt: 462.57
InChI Key: ADSYTMQXMJTCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H26N4O3S and its molecular weight is 462.57. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV Activity

Pyrimido[5,4-b]indole derivatives have been synthesized and evaluated for their activity as inhibitors of both wild and mutant HIV-1 reverse transcriptase types in vitro. These compounds show promise as non-nucleoside inhibitors with potential applications in HIV treatment .

Antibacterial Properties

These derivatives have been designed and synthesized with an indole core structure, showing potent antibacterial activity against resistant bacterial pathogens. This suggests their use in developing new antibiotics .

Antimicrobial and Anti-inflammatory Uses

Pyrimido[5,4-b]quinolinones, a related class of substances, exhibit potent antimicrobial and anti-inflammatory activities. They also show promise in antitumor, antiallergy, and analgesic applications .

Kinase Inhibition

9H-pyrimido[5,4-b]indol-4-amine derivatives have been explored for their kinase inhibition properties. These compounds could be used in targeted cancer therapies as kinase inhibitors play a crucial role in cancer cell signaling .

GSK-3β Inhibition

Enantiopure 9H-pyrimido[4,5-b]indoles have been discovered as nanomolar GSK-3β inhibitors with improved metabolic stability. GSK-3β is a potential target for treating neurodegenerative diseases like Alzheimer’s .

Synthetic Routes Development

Research has focused on developing simple and eco-friendly synthetic routes under microwave irradiation for these derivatives, which could streamline production processes for pharmaceutical applications .

properties

IUPAC Name

3-(4-methoxyphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-16-11-13-28(14-12-16)21(30)15-33-25-27-22-19-5-3-4-6-20(19)26-23(22)24(31)29(25)17-7-9-18(32-2)10-8-17/h3-10,16,26H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSYTMQXMJTCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

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